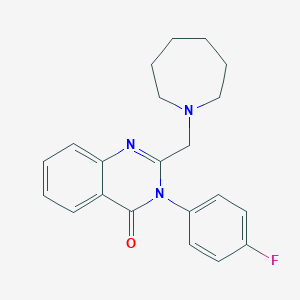![molecular formula C18H19ClN2O3 B289303 N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289303.png)
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. Inhibition of BTK by N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cells.
Biochemical and Physiological Effects
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been shown to induce apoptosis and inhibit cell proliferation in B-cells in vitro and in vivo. In mouse models of CLL and NHL, N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide reduces tumor burden and prolongs survival. N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has also been shown to reduce the levels of circulating B-cells and immunoglobulins in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in B-cell signaling and the development of B-cell malignancies. However, like any small molecule inhibitor, N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has limitations, including off-target effects and toxicity. Additionally, the efficacy of N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide may vary depending on the specific type of B-cell malignancy being studied.
Direcciones Futuras
There are several potential future directions for the development of N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs, to enhance their efficacy. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic properties and reduced toxicity. Finally, the use of BTK inhibitors in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, is an area of active investigation.
Métodos De Síntesis
The synthesis of N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 4-chloro-2-nitroaniline with 4-methyl-1-piperidinylmagnesium bromide to form N-(4-chloro-2-nitrophenyl)-4-methylpiperidine-1-carboxamide. This intermediate is then reduced with iron powder and acetic acid to produce N-(4-chloro-2-aminophenyl)-4-methylpiperidine-1-carboxamide. The final step involves the reaction of N-(4-chloro-2-aminophenyl)-4-methylpiperidine-1-carboxamide with furfurylamine in the presence of acetic anhydride to yield N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that N-{4-chloro-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide reduces tumor burden and prolongs survival.
Propiedades
Fórmula molecular |
C18H19ClN2O3 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(4-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-6-8-21(9-7-12)18(23)14-11-13(19)4-5-15(14)20-17(22)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3,(H,20,22) |
Clave InChI |
GTHRCZIMXMLUSY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
SMILES canónico |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289224.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
![3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289228.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289229.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![1-{[3-(4-Fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-4-piperidinecarboxamide](/img/structure/B289234.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![N-{2-[(benzylamino)carbonyl]-4-iodophenyl}-2,4-dichlorobenzamide](/img/structure/B289242.png)